molecular formula C16H11N3O3S B11654657 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11654657
M. Wt: 325.3 g/mol
InChI Key: AHQVDMUCXYQSRG-UHFFFAOYSA-N
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Description

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound featuring a thiazole ring, a nitrophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Nitration of Phenyl Ring:

    Coupling Reaction: The final step involves coupling the nitrophenyl-thiazole intermediate with benzoyl chloride in the presence of a base such as pyridine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

    Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]benzamide.

    Substitution: Various substituted thiazole derivatives.

    Hydrolysis: Benzoic acid and 4-(3-nitrophenyl)-1,3-thiazole-2-amine.

Scientific Research Applications

Chemistry

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is known for its presence in various biologically active compounds, and the nitrophenyl group can interact with biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require specific chemical properties imparted by the thiazole and nitrophenyl groups.

Mechanism of Action

The mechanism of action of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)benzamide: Lacks the thiazole ring, making it less versatile in chemical reactions.

    4-tert-butyl-N-(4-nitrophenyl)benzamide: Contains a tert-butyl group, which can affect its solubility and reactivity.

    N-(4-nitrophenyl)-1,3-thiazole-2-amine: Similar structure but lacks the benzamide moiety.

Uniqueness

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of the thiazole ring, nitrophenyl group, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H11N3O3S

Molecular Weight

325.3 g/mol

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C16H11N3O3S/c20-15(11-5-2-1-3-6-11)18-16-17-14(10-23-16)12-7-4-8-13(9-12)19(21)22/h1-10H,(H,17,18,20)

InChI Key

AHQVDMUCXYQSRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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